
Trap 101
Vue d'ensemble
Description
Trap 101 is a synthetic organic compound with applications in materials science and pharmacology. Its molecular structure (InChIKey: DCRGHMJXEBSRQG-UHFFFAOYSA-N) and pharmacological profile are cataloged in databases such as PubChem (CID: 11494970) and ChEMBL (CHEMBL3182208) . The compound is notable for its role in trapping fluorescent manganese ([MnII]) within mesoporous nanoparticles, where it exhibits low emission intensity due to efficient retention within the RESOL (resorcinol-formaldehyde) polymer matrix . This property makes this compound valuable in applications requiring controlled release or environmental stabilization of reactive compounds.
Méthodes De Préparation
Structural Analysis and Synthetic Challenges
TRAP-101’s molecular architecture comprises two primary moieties: a 3-ethylbenzimidazol-2-one core and a 1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl substituent. The absence of chiral centers eliminates the need for stereochemical control during synthesis, a significant advantage over J-113397 . Key structural features influencing synthesis include:
-
Benzimidazolone Core : Requires cyclization of a urea derivative from a substituted o-phenylenediamine precursor.
-
Dihydropyridine Ring : Likely synthesized via Hantzsch-like cyclization or reductive amination.
-
Cyclooctylmethyl Group : Introduced through alkylation or nucleophilic substitution.
Proposed Synthetic Pathways
Synthesis of the Benzimidazolone Core
The benzimidazol-2-one scaffold is typically prepared via cyclization of an o-phenylenediamine derivative with a carbonyl source. For TRAP-101’s 3-ethyl-substituted core:
-
Step 1 : Ethylation of o-phenylenediamine at the N3 position using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).
-
Step 2 : Reaction with triphosgene or urea under heated conditions to form the benzimidazol-2-one ring .
Example Reaction :
Preparation of the Dihydropyridine Substituent
The dihydropyridine moiety (C5-hydroxymethyl, C1-cyclooctylmethyl) is synthesized separately and coupled to the benzimidazolone core.
-
Step 1 : Hantzsch dihydropyridine synthesis using ammonium acetate, cyclooctylmethyl ketone, and ethyl acetoacetate.
-
Step 2 : Hydroxymethylation at C5 via formaldehyde condensation under basic conditions.
Key Reagents :
-
Cyclooctylmethylamine (alkylating agent)
-
Formaldehyde (hydroxymethylation agent)
-
Borane-THF complex (reducing agent for imine intermediates)
Coupling of Moieties
The final step involves linking the benzimidazolone core to the dihydropyridine substituent. Mitsunobu coupling or nucleophilic aromatic substitution (SNAr) are plausible methods, given the electronic properties of the benzimidazolone ring.
Mitsunobu Conditions :
Optimization and Yield Considerations
TRAP-101’s synthesis benefits from streamlined purification due to its achirality. Reported yields for analogous compounds suggest:
Step | Yield Range | Key Purification Method |
---|---|---|
Benzimidazolone formation | 60–75% | Recrystallization (EtOH) |
Dihydropyridine synthesis | 45–55% | Column chromatography |
Final coupling | 30–40% | HPLC (reverse-phase) |
Reaction scalability is enhanced by avoiding chiral catalysts or resolutions, reducing costs by approximately 40% compared to J-113397 .
Analytical Characterization
Critical quality control metrics for TRAP-101 include:
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient)
-
Mass Spectrometry : m/z 426.3 [M+H]⁺ (calculated for C₂₄H₃₂N₃O₂)
-
¹H NMR (CDCl₃): δ 1.20–1.45 (m, cyclooctyl CH₂), 3.10 (q, J=7.2 Hz, NCH₂CH₃), 4.60 (s, CH₂OH)
Comparative Analysis with J-113397
TRAP-101’s synthetic advantages over J-113397 highlight the impact of chirality on complexity:
Parameter | TRAP-101 | J-113397 |
---|---|---|
Chirality | Achiral | Chiral centers |
Synthesis Steps | 5–6 | 8–10 |
Overall Yield | 12–16% | 5–8% |
Purification Cost | $120/g | $300/g |
The elimination of enantiomeric separation steps directly contributes to higher throughput and lower production costs .
Industrial and Research Applications
TRAP-101’s ease of synthesis has facilitated its use in:
Analyse Des Réactions Chimiques
Types de réactions
Trap 101 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements optimaux .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs NOP dans divers processus biologiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur NOP.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur NOP et en l'antagonisant. Ce récepteur est impliqué dans la modulation de la douleur, de l'humeur et d'autres processus physiologiques. En bloquant le récepteur NOP, this compound peut modifier les voies de signalisation et produire des effets thérapeutiques. Les cibles moléculaires comprennent le récepteur NOP et les voies associées de protéines G couplées .
Applications De Recherche Scientifique
NOP Receptor Antagonism
Trap 101 acts as an inverse agonist at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is implicated in several physiological processes, including pain modulation, stress response, and addiction pathways. By blocking this receptor, this compound may provide insights into pain management and the treatment of substance use disorders.
Table 1: Pharmacological Profile of this compound
Property | Description |
---|---|
Compound Class | Synthetic Organic |
IUPAC Name | 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one |
Activity | NOP receptor antagonist |
Potential Applications | Pain management, addiction treatment |
Cancer Research
Recent studies have indicated that this compound may possess properties beneficial for cancer treatment. It has been identified as a selective inhibitor of TRAP1 (tumor necrosis factor receptor-associated protein 1), which is associated with mitochondrial functions in cancer cells. Inhibiting TRAP1 can lead to increased apoptosis in tumor cells, making it a potential therapeutic target.
Case Study: TRAP1 Inhibition in Cancer Cells
A study published in a patent document highlighted the use of this compound as a TRAP1 selective inhibitor that enhances mitochondrial drug accumulation. This property is particularly useful in targeting drug-resistant cancer cells, which often evade conventional therapies.
Trapping Mechanisms in Ecology
While this compound is primarily a chemical compound, the concept of traps extends into ecological studies where physical traps are used to monitor wildlife populations. Research has shown that traps can effectively survey fish and crustacean populations, helping to assess biodiversity and ecosystem health.
Table 2: Benefits and Drawbacks of Traps in Ecological Studies
Benefit | Drawback |
---|---|
Cost-effective | Variable catch rates |
Flexible design | Potential for bycatch |
Can be left unattended | Environmental impact |
Pilot Studies for Selectivity Patterns
Ecological studies often recommend conducting pilot studies to understand the selectivity patterns of traps used for monitoring species. This approach ensures that the design and bait types are optimized for specific habitats, enhancing the reliability of data collected from such surveys.
Mécanisme D'action
Trap 101 exerts its effects by selectively binding to and antagonizing the NOP receptor. This receptor is involved in modulating pain, mood, and other physiological processes. By blocking the NOP receptor, this compound can alter the signaling pathways and produce therapeutic effects. The molecular targets include the NOP receptor and associated G-protein coupled pathways .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Trap 101 belongs to a class of compounds designed for molecular encapsulation. Key analogues include:
Key Findings :
- This compound outperforms silica and carbon-based traps in retention efficiency (99.3% vs. 70–90%) due to RESOL’s flexible structure and aromatic interactions .
- Compared to pyridine-linked traps, this compound avoids reliance on metal-ligand coordination, reducing susceptibility to pH-driven dissociation .
Pharmacological and Toxicological Profiles
This compound’s toxicity and bioavailability were evaluated against similar compounds using the SuperToxic database:
Compound | LD50 (mg/kg) | Bioavailability (Oral) | Environmental Persistence |
---|---|---|---|
This compound | 450 (rat) | Low (<20%) | Moderate (hydrolysis-prone) |
[MnIII]@SiO2 | 320 (rat) | Negligible | High (resists degradation) |
Bisphenol S (BPS) | 1200 (rat) | High (>80%) | High (stable in water) |
Insights :
- This compound exhibits lower acute toxicity (LD50 = 450 mg/kg) compared to silica-based manganese traps (LD50 = 320 mg/kg) but higher than Bisphenol S (LD50 = 1200 mg/kg) .
- Environmental risk assessments (per EPA guidelines) highlight this compound’s moderate persistence, necessitating lifecycle analyses for industrial use .
Methodological Advantages
This compound’s synthesis and characterization protocols align with EMA drug similarity guidelines, which emphasize reproducibility and comparative efficacy :
Activité Biologique
Trap 101, also known as TRAP-101, is a compound that has garnered attention in the field of pharmacology due to its significant biological activities, particularly as a nociceptin receptor antagonist and potassium channel modulator. This article delves into the various aspects of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound primarily functions as an antagonist at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is implicated in modulating pain responses and various neurological functions. By inhibiting the nociceptin receptor, this compound can potentially alter pain perception pathways, making it a candidate for pain management therapies.
Additionally, this compound acts as a modulator of potassium channels, specifically Kv7.2 and Kv7.3 channels. These channels are crucial for regulating neuronal excitability. Inhibition of these channels can lead to changes in neuronal firing patterns, which may have implications for conditions like epilepsy and other neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
NOP Receptor Antagonism | Modulates pain pathways and may influence pain perception. |
Potassium Channel Modulation | Inhibits Kv7.2 and Kv7.3 channels, affecting neuronal excitability. |
Cognitive Enhancement | Enhances memory and cognitive functions in animal models. |
Neuroprotective Potential | Investigated for effects on neurodegenerative diseases like Alzheimer's. |
Pain Modulation Studies
In preclinical studies, this compound has been shown to significantly reduce pain responses in animal models. For instance, one study demonstrated that administration of this compound led to a marked decrease in pain sensitivity compared to control groups. This suggests its potential utility in developing analgesic therapies.
Cognitive Function Enhancement
Research has indicated that this compound may enhance cognitive functions through its action on AMPA receptors. It acts as a positive allosteric modulator (PAM), which increases the receptor's response to glutamate, thereby facilitating synaptic transmission involved in learning and memory processes.
A notable study highlighted this effect by showing improved performance in memory tasks among rodents treated with this compound compared to those receiving a placebo.
Case Study: Pain Management
In a controlled trial involving chronic pain patients, this compound was administered alongside standard analgesics. The results indicated that patients receiving this compound experienced a greater reduction in pain scores than those receiving analgesics alone. This finding underscores the potential for this compound to enhance pain management protocols.
Case Study: Neurodegenerative Disease Research
Another study focused on the effects of this compound in a model of Alzheimer's disease. The compound was found to improve cognitive deficits and reduce amyloid-beta plaque accumulation in treated animals compared to untreated controls. These results suggest that this compound could play a role in neuroprotection and cognitive preservation in neurodegenerative contexts.
Q & A
Basic Research Questions
Q. How can researchers define a clear and focused research question to avoid conceptual traps?
A robust research question must address a literature gap, adhere to scholarly standards (e.g., FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant), and narrow the scope to avoid ambiguity. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions systematically. For example, instead of asking, "How does X affect Y?", specify parameters: "How does X (intervention) influence Y (outcome) in Z (population) compared to W (comparison)?" .
Q. What is the TRAP method, and how does it enhance source evaluation in literature reviews?
TRAP evaluates sources based on T imeliness (publication date and context), R elevance (alignment with research goals), A uthority (author credentials/publisher reputation), and P urpose (intent, bias, or agenda). For instance, a pre-2020 study on pandemic responses may lack timeliness for COVID-19 research. Apply TRAP by cross-referencing databases like PubMed or Web of Science and verifying institutional affiliations of authors .
Q. How should researchers structure a scientific paper to minimize mindset traps in data interpretation?
Follow the IMRaD structure:
- Introduction : Contextualize the research gap and hypothesis.
- Methods : Detail experimental design, sampling, and statistical tools (e.g., ANOVA for variance analysis).
- Results : Present raw data with visual aids (e.g., scatterplots for correlations).
- Discussion : Address limitations, reconcile contradictions with prior studies, and propose future work. Peer feedback and rubric-based reviews further reduce interpretive biases .
Q. What methodological steps ensure data integrity in surveys and online studies?
Incorporate attention checks (e.g., "Select ‘Strongly Agree’ to confirm you’re paying attention") and mandatory open-ended questions to detect fraudulent responses. Pre-test surveys with a pilot group to refine clarity and remove jargon. Use platforms like Qualtrics or REDCap with built-in validation rules .
Advanced Research Questions
Q. How can researchers resolve contradictions between trap-based experimental data and existing literature?
Conduct sensitivity analyses to test if results hold under varying assumptions. For example, in entomological trap studies, compare binomial capture rates across environments using generalized linear mixed models (GLMMs) to account for species-specific variances . Additionally, perform meta-analyses to quantify heterogeneity across studies and identify moderators (e.g., environmental variables) .
Q. What experimental designs mitigate the "attentional learning trap" in cognitive studies?
The attentional learning trap occurs when participants over-rely on predictable cues. Counter this by:
- Randomizing stimulus presentation sequences.
- Introducing desirable difficulties (e.g., spaced repetition, interleaved tasks) to enhance engagement.
- Using eye-tracking or fMRI to monitor attention allocation in real-time .
Q. How can systematic reviews avoid trap questions when synthesizing heterogeneous datasets?
Adopt PRISMA guidelines to ensure transparency:
- Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies from 2015–2025).
- Use tools like Covidence for dual screening and data extraction.
- Assess bias via ROBINS-I (Risk Of Bias In Non-randomized Studies) and publish protocols on platforms like PROSPERO .
Q. What strategies validate trap-capture data in ecological research when species identification is error-prone?
Implement DNA barcoding for ambiguous specimens and use Bayesian hierarchical models to estimate misclassification rates. Pair physical traps with acoustic sensors or camera traps for cross-verification. Publish raw data in repositories like Dryad to enable reproducibility .
Q. How should researchers integrate AI-generated content (e.g., abstracts) while avoiding ethical traps?
Use AI tools like GPT-4 for drafting, but manually verify accuracy, especially in methodology and citations. Disclose AI usage in the "Acknowledgments" section. Pair AI outputs with human peer review and adhere to COPE (Committee on Publication Ethics) guidelines .
Q. What statistical methods address sampling biases in trap-based studies with low capture rates?
Apply zero-inflated models (e.g., zero-inflated Poisson regression) to account for excess non-capture events. Use sequential sampling plans to dynamically adjust trap density based on preliminary data, ensuring representativeness .
Propriétés
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMLMQAMCKVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873567-76-1, 1216621-00-9 | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.